molecular formula C11H14BrClN2O3 B1525217 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride CAS No. 1220020-95-0

4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride

Cat. No.: B1525217
CAS No.: 1220020-95-0
M. Wt: 337.6 g/mol
InChI Key: XRAJBFIMQUUBOW-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride” is a chemical compound with the CAS number 1220020-95-0 . It’s related to 4-Bromopiperidine hydrobromide, a salt of halogenopiperidine , and Ethyl 4- (piperidin-4-yloxy)benzoate hydrochloride .


Synthesis Analysis

The synthesis of related compounds has been reported. For example, the synthesis of tritium labelled N -aminopiperidine using 4-bromopiperidine as a precursor has been reported .


Molecular Structure Analysis

The InChI code for a related compound, 2-nitrophenyl 4-piperidinyl ether hydrochloride, is 1S/C11H14N2O3.ClH/c14-13 (15)10-3-1-2-4-11 (10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 4-Bromo-N-Cbz-piperidine has a refractive index of n20/D 1.5590 (lit.) and a density of 1.374 g/mL at 25 °C (lit.) .

Scientific Research Applications

Halogenated Piperidines as Potential Radiolabeled Probes

  • Research Context: Halogenated 4-(phenoxymethyl)piperidines, including structures similar to 4-(4-Bromo-2-nitrophenoxy)piperidine hydrochloride, were synthesized and evaluated for their potential as δ receptor ligands. The study involved determining the affinity, selectivity, and in vivo behavior of these compounds, particularly focusing on their application as radiolabeled probes for σ receptors (Waterhouse et al., 1997).

Nitroxyl Radicals and Reactivity Control

  • Research Context: Nitroxyl radicals, derivatives of piperidine, have been extensively studied for their antioxidant properties, reactivity with ascorbic acid, and potential applications in medical imaging and therapy. The development of functional nitroxyl radicals focusing on stability and reactivity represents a significant area of research, which includes modifications and studies of piperidine derivatives (Kinoshita et al., 2009).

Aminolysis of Nitrophenyl Compounds

  • Research Context: The kinetics and mechanism of the aminolysis of nitrophenyl compounds provide insights into the reactivity of piperidine derivatives. Studies focus on the reaction mechanisms in aqueous solutions, which are crucial for understanding the chemical behavior of these compounds and their potential applications in synthesis and catalysis (Castro et al., 1999).

Nitroxides as Antioxidants and Anticancer Drugs

  • Research Context: Nitroxides, including piperidine derivatives, are studied for their properties as stable free radicals, antioxidants, and anticancer drugs. Their applications in biology and medicine are diverse, focusing on their catalytic action, redox cycling, and potential therapeutic uses (Lewandowski & Gwoździński, 2017).

Enantiomeric Resolution of Piperidine Derivatives

  • Research Context: The study on the enantiomeric resolution of piperidine derivatives, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, reveals important insights into the chiral recognition mechanisms. These findings are essential for developing analytical methods and understanding the stereochemical aspects of these compounds (Ali et al., 2016).

Safety and Hazards

The safety information for a related compound, 2-nitrophenyl 4-piperidinyl ether hydrochloride, includes the following hazard statements: H315;H319;H335. The precautionary statements are P261;P305+351+338;P302+352 .

Properties

IUPAC Name

4-(4-bromo-2-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAJBFIMQUUBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-95-0
Record name Piperidine, 4-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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